molecular formula C22H23ClN4O3S B8074085 tert-butyl N-[[4-[4-[(4-chlorophenyl)methoxy]phenyl]-1,3-thiazol-2-yl]iminomethylamino]carbamate

tert-butyl N-[[4-[4-[(4-chlorophenyl)methoxy]phenyl]-1,3-thiazol-2-yl]iminomethylamino]carbamate

Cat. No.: B8074085
M. Wt: 459.0 g/mol
InChI Key: XGCIWKKPMFPWRX-UHFFFAOYSA-N
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Description

Tert-butyl N-[[4-[4-[(4-chlorophenyl)methoxy]phenyl]-1,3-thiazol-2-yl]iminomethylamino]carbamate is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[4-[4-[(4-chlorophenyl)methoxy]phenyl]-1,3-thiazol-2-yl]iminomethylamino]carbamate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Chlorophenyl Group: The thiazole intermediate is then reacted with 4-chlorophenylmethanol in the presence of a base to form the chlorophenylmethoxy derivative.

    Formation of the Iminomethylamino Group: This step involves the condensation of the chlorophenylmethoxy derivative with an appropriate amine.

    Introduction of the Carbamate Group: Finally, the tert-butyl carbamate group is introduced by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the chlorophenyl group.

    Reduction: Reduction reactions can target the iminomethylamino group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products include primary or secondary amines.

    Substitution: Products depend on the nucleophile used, such as substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[[4-[4-[(4-chlorophenyl)methoxy]phenyl]-1,3-thiazol-2-yl]iminomethylamino]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the chlorophenyl group are likely involved in binding to the active site of the target, while the iminomethylamino group may participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
  • 2,6-Di-tert-butyl-4-(methoxymethyl)phenyl N-(4-chlorophenyl)carbamate
  • 4-Bromo-2-tert-butyl-6-methylphenyl N-(3-(trifluoromethyl)phenyl)carbamate

Uniqueness

The uniqueness of tert-butyl N-[[4-[4-[(4-chlorophenyl)methoxy]phenyl]-1,3-thiazol-2-yl]iminomethylamino]carbamate lies in its combination of a thiazole ring with a chlorophenyl group and a tert-butyl carbamate moiety. This combination imparts unique chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

IUPAC Name

tert-butyl N-[[4-[4-[(4-chlorophenyl)methoxy]phenyl]-1,3-thiazol-2-yl]iminomethylamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3S/c1-22(2,3)30-21(28)27-25-14-24-20-26-19(13-31-20)16-6-10-18(11-7-16)29-12-15-4-8-17(23)9-5-15/h4-11,13-14H,12H2,1-3H3,(H,27,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCIWKKPMFPWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC=NC1=NC(=CS1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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